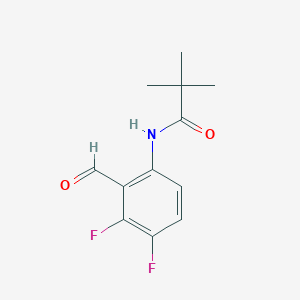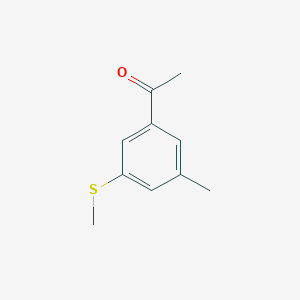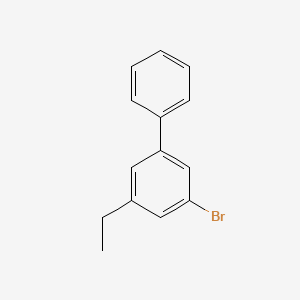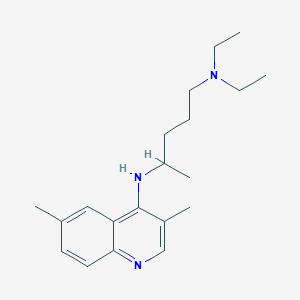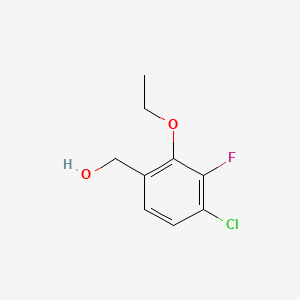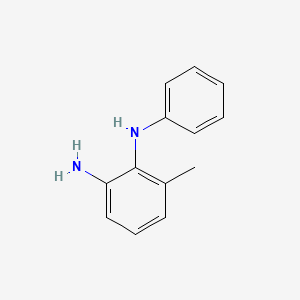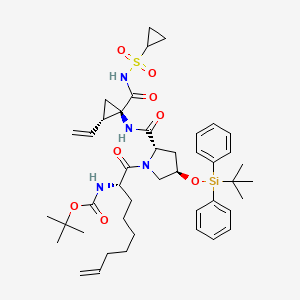
tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate is a complex organic molecule featuring multiple functional groups, including carbamate, silyl ether, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base.
Formation of the carbamate group: This is typically done by reacting an amine with tert-butyl chloroformate.
Attachment of the sulfonyl group: This can be achieved through a sulfonylation reaction using cyclopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Análisis De Reacciones Químicas
Types of Reactions
The compound tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of a nucleophile and a suitable solvent.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme-catalyzed reactions, particularly those involving carbamate and sulfonyl groups. It can also serve as a probe for investigating the mechanisms of these reactions.
Medicine
In medicinal chemistry, the compound’s structural features make it a potential candidate for drug development. Its carbamate group is known to be a common motif in pharmaceuticals, and the compound’s overall structure may allow it to interact with specific biological targets.
Industry
In industry, the compound can be used in the development of new materials, particularly those that require specific functional groups for their properties. It may also be used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The sulfonyl group can also interact with biological molecules, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate: is unique due to its combination of functional groups and stereochemistry.
This compound: is similar to other carbamate-containing compounds, such as , but differs in its specific functional groups and stereochemistry.
Propiedades
Fórmula molecular |
C44H62N4O8SSi |
|---|---|
Peso molecular |
835.1 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-1-oxonon-8-en-2-yl]carbamate |
InChI |
InChI=1S/C44H62N4O8SSi/c1-9-11-12-13-20-25-36(45-41(52)55-42(3,4)5)39(50)48-30-32(56-58(43(6,7)8,34-21-16-14-17-22-34)35-23-18-15-19-24-35)28-37(48)38(49)46-44(29-31(44)10-2)40(51)47-57(53,54)33-26-27-33/h9-10,14-19,21-24,31-33,36-37H,1-2,11-13,20,25-30H2,3-8H3,(H,45,52)(H,46,49)(H,47,51)/t31-,32-,36+,37+,44-/m1/s1 |
Clave InChI |
UWQYUGYTYHVMRT-GMOYTCNHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



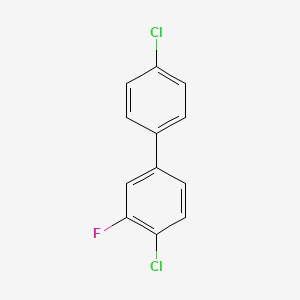
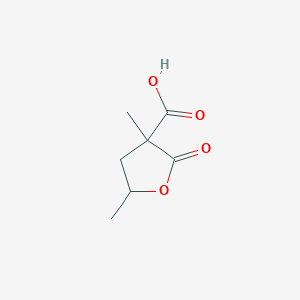
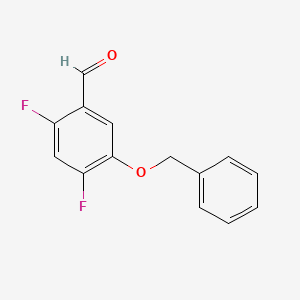

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)


